(R)-2-Amino-3-hydroxypropanamide

説明

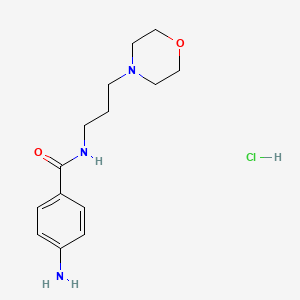

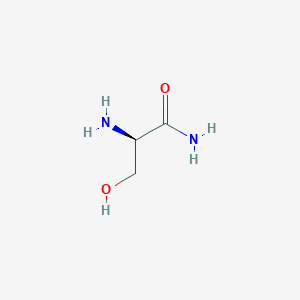

(R)-2-Amino-3-hydroxypropanamide is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

D-Serinamide, also known as ®-2-Amino-3-hydroxypropanamide or d-serine amide, is a derivative of the amino acid serine . A small part of the serine metabolized in the human body is transformed into D-serine by serine racemase under the activation of pyridoxal-5-phosphate as a coenzyme D-serine, from which d-serinamide is derived, is known to interact with the nmda (n-methyl-d-aspartate) receptor, a type of glutamate receptor .

Mode of Action

It’s known that d-serine, the parent compound, acts as a co-agonist at the glycine site of the nmda receptor This interaction enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain

Biochemical Pathways

D-Serinamide might be involved in the serine metabolic pathway. In this pathway, L-serine is converted into D-serine by the enzyme serine racemase . D-serine can then be further metabolized by D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids . The involvement of D-Serinamide in these pathways and its downstream effects need further investigation.

Pharmacokinetics

Studies on d-serine, the parent compound, suggest that daao plays a significant role in its clearance from the systemic circulation . In DAAO knockout mice, plasma D-serine levels were sustained over a longer period compared to wild-type mice . This suggests that a potent DAAO inhibitor with a longer half-life could potentially maintain high plasma D-serine levels over a sustained period.

Result of Action

D-serine, the parent compound, is known to enhance the activity of the nmda receptor, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory

Action Environment

The action of D-Serinamide might be influenced by various environmental factors. For instance, the activity of DAAO, which metabolizes D-serine, can be affected by pH, temperature, and the presence of cofactors . These factors could potentially influence the action, efficacy, and stability of D-Serinamide.

生化学分析

Biochemical Properties

D-Serinamide interacts with several enzymes and proteins. It is a crucial endogenous co-agonist of N-methyl-d-aspartate receptors (NMDARs) in the central nervous system . It can affect the function of the brain-derived neurotrophic factor (BDNF) system, which plays an essential role in modulating synaptic plasticity .

Cellular Effects

D-Serinamide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to produce antidepressant-like effects in mice through suppression of the BDNF signaling pathway and regulation of synaptic adaptations in the nucleus accumbens .

Molecular Mechanism

The molecular mechanism of D-Serinamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to down-regulate the BDNF signaling pathway during certain procedures . Moreover, D-Serinamide is essential for NMDARs-dependent long-term depression (LTD) .

Temporal Effects in Laboratory Settings

The effects of D-Serinamide change over time in laboratory settings. It has been reported that D-serine levels and the ratio of D-serine to L-serine decrease in body fluid or brain in patients with certain conditions . This suggests that D-Serinamide may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of D-Serinamide vary with different dosages in animal models . Chronic low dose (58 mg/kg/d) D-serine treatment has been found to produce antidepressant-like effects in mice without affecting the locomotor activity of the animals .

Metabolic Pathways

D-Serinamide is involved in several metabolic pathways. It is synthesized in glial cells and neurons by the pyridoxal-5′ phosphate-dependent enzyme serine racemase . It is also degraded by the flavin adenine dinucleotide-containing flavoenzyme d-amino acid oxidase .

Transport and Distribution

It is known that D-Serinamide can affect the function of the BDNF system, suggesting that it may interact with transporters or binding proteins involved in the BDNF signaling pathway .

Subcellular Localization

Current studies suggest that D-Serinamide may be localized in specific compartments or organelles based on its interactions with various biomolecules

特性

IUPAC Name |

(2R)-2-amino-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104714-52-5 | |

| Record name | Serinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104714525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z62CU023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B3077257.png)

![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)

![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)

![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)

![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)

![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)

![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride](/img/structure/B3077357.png)